molecular formula C13H9ClN2O2S2 B2803942 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 886963-98-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2803942
CAS No.: 886963-98-0
M. Wt: 324.8
InChI Key: SFOYAFNCDWOLNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups in the molecule .

Scientific Research Applications

Antimicrobial Evaluation

  • Research involving thiophene-2-carboxamide derivatives, such as the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, has demonstrated these compounds' potential in antimicrobial evaluation. These derivatives have been characterized and subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Synthesis of Novel Compounds

  • Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from related compounds, showing the versatility of these chemical structures in creating new molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cancer Research

  • The development of new and efficient methods for synthesizing carboxamide derivatives, such as the anti-cancer drug dasatinib, highlights the significance of these compounds in cancer research and treatment (Chen et al., 2009).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-tubercular activity, suggesting that it interacts with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to exhibit anti-inflammatory properties, suggesting that it influences cell signaling pathways related to inflammation

Molecular Mechanism

Its anti-inflammatory activity suggests that it may inhibit or activate certain enzymes involved in inflammatory responses It may also bind to specific biomolecules, leading to changes in gene expression

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S2/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYAFNCDWOLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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